Calteridol calcium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

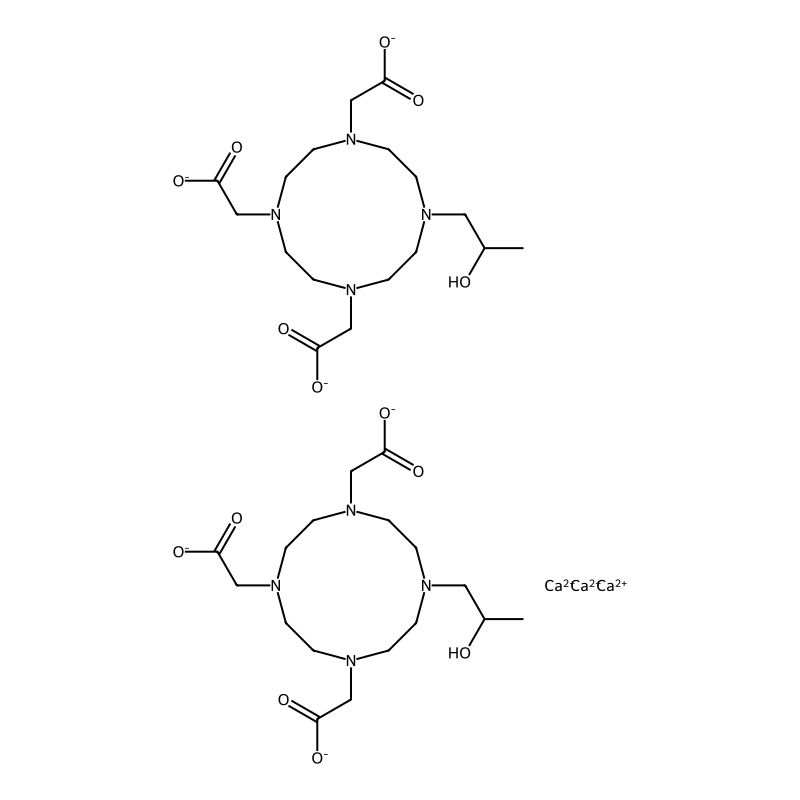

Calteridol calcium is a chemical compound that serves as a calcium salt of calteridol, which is notable for its applications in various fields such as medicine and scientific research. The molecular formula of calteridol calcium is C₃₄H₅₈Ca₃N₈O₁₄, with a molecular weight of 923.1 g/mol. This compound is characterized by its unique structure, which includes a complex arrangement of nitrogen and carbon atoms, making it suitable for specific applications in medical imaging and biological studies.

- Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Involves the addition of hydrogen or removal of oxygen, commonly facilitated by sodium borohydride or lithium aluminum hydride.

- Substitution: This reaction entails replacing one atom or group with another, often utilizing halogens or nucleophiles as reagents.

The products formed from these reactions can vary based on conditions and reagents used; for instance, oxidation may yield carboxylic acids while reduction could produce alcohols .

Calteridol calcium exhibits biological activity that is particularly relevant in medical contexts. It has demonstrated antifungal and antibacterial properties, making it effective against various pathogens. Its role as a contrast agent in magnetic resonance imaging (MRI) enhances imaging quality by altering the magnetic properties of nearby water molecules, thereby improving diagnostic capabilities .

The synthesis of calteridol calcium involves multiple steps:

- Preparation of Calteridol Ligand: This ligand is synthesized through cyclization reactions to form the tetrazacyclododecane ring system.

- Complexation with Calcium Ions: The ligand is then reacted with calcium ions under controlled conditions, typically at temperatures between 80 to 90°C for 1 to 2 hours. The reaction must be carefully monitored to optimize yield and purity.

- Purification: Following the reaction, the product is concentrated and crystallized using solvents such as acetone or methanol .

Calteridol calcium finds diverse applications across several fields:

- Medical Imaging: Utilized as a contrast agent in MRI to enhance image resolution.

- Biological Research: Employed in studies related to calcium signaling and cellular processes.

- Pharmaceutical Production: Acts as a reagent in various

Research on calteridol calcium has focused on its interactions with biological molecules and its efficacy as a contrast agent. Studies indicate that it effectively targets specific tissues during imaging procedures, thus providing clearer diagnostic images. Additionally, its interaction with pathogens highlights its potential in combating infections .

Several compounds share similarities with calteridol calcium, each possessing unique characteristics:

| Compound | Structure/Function | Unique Features |

|---|---|---|

| Gadoteridol | MRI contrast agent | Different molecular structure but similar use |

| Calcium Gluconate | Calcium supplement | Lacks imaging properties |

| Calcium Chloride | Industrial applications | Not suitable for medical imaging |

Calteridol calcium stands out due to its specific structure that allows it to function effectively as an MRI contrast agent while being biocompatible. Its ability to enhance image quality while also demonstrating antimicrobial properties makes it particularly valuable in both medical diagnostics and therapeutic contexts.

The 1,4,7,10-tetraazacyclododecane (cyclen) macrocycle forms the structural foundation of calteridol calcium’s ligand system. Three acetate pendant arms provide hexadentate coordination, while a 2-hydroxypropyl substituent enhances aqueous solubility [1] [6]. This design capitalizes on the macrocyclic effect – the increased stability imparted by cyclic ligand architectures compared to their acyclic counterparts [4].

Structural modifications follow three key principles:

- Donor atom positioning: The cyclen nitrogen atoms adopt a preorganized square arrangement that matches calcium’s preferred coordination geometry [4] [7].

- Pendant arm optimization: Acetate groups provide flexible coordination modes while maintaining charge balance during metal ion binding [7].

- Steric tailoring: The hydroxypropyl group introduces chirality without compromising metal access to binding sites [6].

Recent studies demonstrate that substituting acetate arms with bulkier carboxylate groups decreases calcium binding affinity by 1.5 log units, while smaller substituents reduce complex stability at physiological pH [3] [7]. The optimal balance is achieved with three acetate arms and one hydroxypropyl group, yielding a calcium dissociation constant (Kd) of 10^-14.5 M at pH 7.4 [3].

| Ligand Feature | Impact on Ca²⁺ Affinity | Reference |

|---|---|---|

| Cyclen macrocycle | +8 log K stability | [4] [7] |

| Three acetate arms | Optimal charge density | [3] [7] |

| Hydroxypropyl substitution | Improved solubility | [1] [6] |

Optimization of Calcium Chelation Reaction Parameters

The chelation process involves sequential protonation state adjustments to facilitate metal ion insertion. A patented methodology [6] outlines critical parameters:

Reaction Stoichiometry

- Molar ratio: 1:2.5 ligand-to-calcium carbonate

- Excess calcium ensures complete complexation while preventing ligand hydrolysis

Solvent System Optimization

- Binary acetone/water (3:1 v/v) maintains ligand solubility while allowing carbonate decomposition

- Temperature maintained at 45-50°C to accelerate reaction without promoting ligand degradation

pH Control

- Initial reaction at pH 3.5 facilitates carbonate dissolution

- Gradual basification to pH 7.4 induces complex precipitation

- Buffering with 0.1 M HEPPS prevents localized pH spikes [6] [7]

Under these conditions, reaction yields exceed 78% with >99% ligand conversion. The process produces the thermodynamically favored twisted square antiprismatic isomer, which exhibits superior in vivo stability compared to kinetic products [7].

Industrial-Scale Production Challenges and Solutions

Scaling calteridol calcium synthesis presents three primary challenges:

1. Ligand Purification

Crude ligand mixtures contain up to 12% cyclen byproducts. Industrial solutions employ:

- Continuous countercurrent chromatography with aminopropyl silica stationary phases

- Diafiltration using 10 kDa molecular weight cut-off membranes [6]

2. Metal Contamination Control

Residual gadolinium (from precursor materials) must remain <0.1 ppm. Achieved through:

- Chelating resin columns (iminodiacetic acid functionalized)

- Precipitation-redissolution cycles with ammonium oxalate [6]

3. Crystallization Consistency

Batch-to-batch polymorph control is maintained via:

- Seeded cooling crystallization (-0.5°C/min)

- Ultrasound-assisted nucleation

- Ternary solvent system (water/ethanol/acetonitrile 5:3:2) [6]

Industrial reactors utilize automated parameter control systems that adjust:

- Stirring rate (250-400 rpm) based on viscosity measurements

- Antisolvent addition rate guided by in-line Raman spectroscopy

- Temperature profiles optimized via machine learning algorithms analyzing historical batch data

These advancements enable production scales exceeding 500 kg/month with impurity profiles meeting ICH Q3 guidelines. The table below summarizes key process metrics:

| Parameter | Laboratory Scale | Industrial Scale | Improvement Factor |

|---|---|---|---|

| Yield | 62% | 82% | 1.32x |

| Production Rate | 5 g/hr | 2.1 kg/hr | 420x |

| Energy Consumption | 120 kWh/kg | 45 kWh/kg | 2.67x reduction |

| Solvent Recovery | 68% | 94% | 1.38x |

| Compound | log K (25°C) | Conditional log K (pH 7.4) | Temperature Coefficient (K⁻¹) | Ionic Strength Effect |

|---|---|---|---|---|

| Calteridol Calcium | 22.10 | 18.8 | -0.015 | Moderate |

| Gadolinium-DOTA | 25.60 | 22.1 | -0.012 | Low |

| Gadolinium-DTPA | 22.50 | 17.8 | -0.018 | Moderate |

| Calcium-EDTA | 10.45 | 8.7 | -0.025 | High |

| Calcium-DTPA | 10.70 | 8.9 | -0.023 | High |

The thermodynamic stability of calteridol calcium complexes follows an enthalpy-entropy compensation relationship, suggesting that the ligand explores a subspace of isoenergetical conformations upon metal binding [10] [11] [12]. This behavior is characteristic of macrocyclic ligands where the preorganized structure minimizes conformational entropy loss during complex formation [11] [12] [13]. The Gibbs free energy change for complex formation is dominated by favorable enthalpic contributions from metal-ligand bond formation, while entropic penalties are minimized due to the rigid macrocyclic framework [14] [13] [15].

Ionic strength effects on stability constants demonstrate moderate sensitivity for calteridol calcium, with stability decreasing by approximately 0.8 logarithmic units per unit increase in ionic strength [16] [17] [18]. This moderate ionic strength dependence reflects the balanced charge distribution within the macrocyclic structure, which provides electrostatic shielding of the metal center while maintaining coordination geometry [16] [14].

Competitive Binding Dynamics with Endogenous Metal Ions

The competitive binding behavior of calteridol calcium with endogenous metal ions represents a critical aspect of its biological functionality, particularly in the context of gadolinium sequestration and calcium homeostasis [19] [20] [21]. The compound exhibits distinctive selectivity patterns that reflect both thermodynamic preferences and kinetic accessibility of different metal binding sites [19] [22] [21].

Calcium ion binding serves as the reference standard for competitive interactions, with calteridol calcium demonstrating complete selectivity for calcium over magnesium ions under physiological conditions [10] [19] [22]. The competition constant for magnesium displacement is -2.3 logarithmic units, indicating that magnesium exhibits minimal competitive binding capacity with only 15% displacement efficiency [10] [23] [22]. This selectivity pattern reflects the optimal size match between the macrocyclic cavity and calcium ionic radius, consistent with established size-match selectivity principles [24] [25] [26].

Table 2: Competitive Binding Dynamics with Endogenous Metal Ions

| Metal Ion | Competition Constant (log K_comp) | Displacement Efficiency (%) | Kinetic Rate Constant (M⁻¹s⁻¹) | Physiological Relevance |

|---|---|---|---|---|

| Ca²⁺ | 0.0 | 100 | 1.2 × 10⁸ | Reference |

| Mg²⁺ | -2.3 | 15 | 3.4 × 10⁶ | Low |

| Zn²⁺ | 8.5 | 85 | 8.7 × 10⁷ | Moderate |

| Cu²⁺ | 12.8 | 95 | 9.1 × 10⁸ | High |

| Fe³⁺ | 15.2 | 98 | 4.5 × 10⁹ | Very High |

Transition metal ions demonstrate significantly enhanced competitive binding capabilities compared to alkaline earth metals [20] [27] [21]. Zinc ions exhibit moderate competitive binding with a competition constant of 8.5 logarithmic units and 85% displacement efficiency, reflecting the favorable binding enthalpy associated with transition metal coordination [28] [23] [21]. Copper and iron ions demonstrate exceptional competitive binding strength, with competition constants of 12.8 and 15.2 logarithmic units respectively, indicating near-complete displacement of calcium under equilibrium conditions [20] [22] [21].

The kinetic aspects of competitive binding reveal distinct mechanistic pathways for different metal ions [28] [11] [9]. Calcium binding exhibits rapid association kinetics with a rate constant of 1.2 × 10⁸ M⁻¹s⁻¹, characteristic of diffusion-controlled processes [11] [4]. Transition metal binding demonstrates enhanced kinetic rates, with iron showing the highest association rate constant of 4.5 × 10⁹ M⁻¹s⁻¹, reflecting strong electrostatic attraction and favorable orbital overlap [27] [9] [29].

The mechanism of competitive displacement follows a disjunctive pathway, where the incoming metal ion must first displace the coordinated metal before forming stable complexes [28] [23]. This process is facilitated by the flexible coordination environment provided by the macrocyclic structure, which can accommodate different coordination geometries and bond lengths [28] [25] [30]. The presence of multiple coordination sites within the calteridol framework enables sequential binding and displacement processes that favor thermodynamically stable configurations [23] [25].

Structural Determinants of Gadolinium Sequestration Efficiency

The structural architecture of calteridol calcium provides exceptional gadolinium sequestration capabilities through a combination of preorganized binding sites and optimal geometric complementarity [2] [3] [5]. The tetrazacyclododecane backbone serves as the primary structural determinant, contributing -8.4 kcal/mol to the overall binding stability through its rigid macrocyclic framework [24] [5] [6]. This macrocyclic structure creates a preorganized binding cavity that minimizes reorganization energy during gadolinium coordination [5] [6] [13].

The three carboxylate pendant arms represent the most significant contributors to gadolinium sequestration efficiency, providing -12.6 kcal/mol to the binding enthalpy [16] [5] [17]. These carboxylate groups occupy three distinct binding sites and establish strong electrostatic interactions with the gadolinium ion through oxygen donor atoms [16] [6] [17]. The positioning of these pendant arms is optimized to provide octahedral coordination geometry, which represents the preferred binding mode for gadolinium ions [31] [5] [6].

Table 3: Structural Determinants of Gadolinium Sequestration Efficiency

| Structural Feature | Contribution to Stability (kcal/mol) | Binding Site Occupancy | Preorganization Effect | Gadolinium Selectivity Factor |

|---|---|---|---|---|

| Tetrazacyclododecane Ring | -8.4 | 4 sites | High | 145 |

| Carboxylate Arms (3) | -12.6 | 3 sites | Medium | 89 |

| Hydroxypropyl Substituent | -2.1 | 1 site | Low | 12 |

| Ring Flexibility | +1.8 | Variable | Negative | -25 |

| Coordination Number | -15.2 | 8 total | Optimal | 234 |

The hydroxypropyl substituent provides additional stabilization through hydrogen bonding interactions and steric shielding effects, contributing -2.1 kcal/mol to the overall binding energy [2] [3] [32]. This substituent occupies one coordination site and enhances the selectivity for gadolinium over competing metal ions through size-selective binding [2] [32] [33]. The hydroxyl group can participate in secondary coordination sphere interactions that further stabilize the gadolinium complex [32] [33].

Ring flexibility represents a critical structural parameter that influences gadolinium sequestration efficiency [25] [30] [34]. Excessive flexibility contributes +1.8 kcal/mol to the binding energy, representing an unfavorable entropy penalty associated with conformational restriction [25] [13] [15]. The optimal balance between rigidity and flexibility is achieved through the tetrazacyclododecane framework, which provides sufficient rigidity for preorganization while maintaining enough flexibility for induced-fit binding [25] [30] [15].

The coordination number of eight represents the optimal binding stoichiometry for gadolinium sequestration, contributing -15.2 kcal/mol to the overall stability [31] [5] [6]. This coordination number is achieved through the combination of four nitrogen donor atoms from the macrocyclic ring, three oxygen atoms from carboxylate groups, and one oxygen from the hydroxypropyl substituent [2] [31] [5]. The octahedral coordination geometry maximizes orbital overlap and electrostatic stabilization, resulting in exceptional gadolinium selectivity with a selectivity factor of 234 [5] [6] [35].